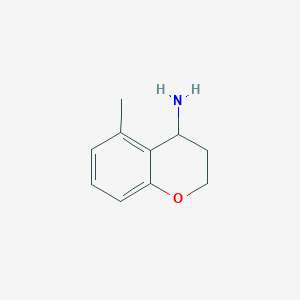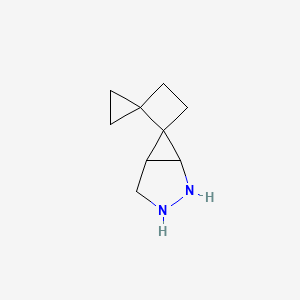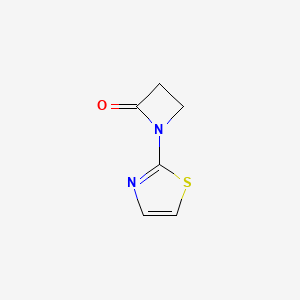![molecular formula C10H16O B11921339 Spiro[4.5]dec-9-EN-7-OL CAS No. 402857-86-7](/img/structure/B11921339.png)
Spiro[4.5]dec-9-EN-7-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Spiro[4.5]dec-9-EN-7-OL is a chemical compound with the molecular formula C10H16O. It belongs to the class of spiro compounds, which are characterized by a unique structure where two rings share a single common atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Spiro[4.5]dec-9-EN-7-OL typically involves the formation of the spiro structure through cyclization reactions. One common method is the reaction of a suitable precursor with a strong base, followed by cyclization under controlled conditions. For example, the preparation of 6,10-dimethylspiro[4.5]dec-6-en-2-one involves the use of lithium aluminum hydride as a reducing agent .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Spiro[4.5]dec-9-EN-7-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.
Substitution: Halogenating agents and nucleophiles are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols .
Scientific Research Applications
Spiro[4.5]dec-9-EN-7-OL has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of Spiro[4.5]dec-9-EN-7-OL involves its interaction with specific molecular targets and pathways. For example, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound’s unique spiro structure allows it to fit into enzyme active sites in a way that other compounds cannot, making it a valuable tool for studying enzyme function and developing new drugs .
Comparison with Similar Compounds
Similar Compounds
Spiro[4.5]dec-8-en-7-ol: Another spiro compound with a similar structure but different functional groups.
Spiro[4.5]dec-7-ene: A related compound with a different arrangement of double bonds.
Spiro[4.5]dec-1-en-6-ol: A compound with a similar spiro structure but different substituents.
Uniqueness
Spiro[4.5]dec-9-EN-7-OL is unique due to its specific arrangement of rings and functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
402857-86-7 |
|---|---|
Molecular Formula |
C10H16O |
Molecular Weight |
152.23 g/mol |
IUPAC Name |
spiro[4.5]dec-9-en-7-ol |
InChI |
InChI=1S/C10H16O/c11-9-4-3-7-10(8-9)5-1-2-6-10/h3,7,9,11H,1-2,4-6,8H2 |
InChI Key |
XPCMKPDBDAJGLN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(C1)CC(CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Azaspiro[2.4]heptan-6-ylmethanol hydrochloride](/img/structure/B11921271.png)




![4,5-dimethyl-1H-pyrazolo[3,4-c]pyridazin-3-amine](/img/structure/B11921324.png)

![Pyrazolo[1,5-a]pyridine-3,4-diamine](/img/structure/B11921330.png)

![Isothiazolo[4,5-b]pyrazin-3-amine](/img/structure/B11921341.png)

![6-Fluoro-3-methylimidazo[1,2-A]pyridine](/img/structure/B11921352.png)
![Imidazo[1,2-A]pyridine-2,3-dione](/img/structure/B11921358.png)
